Feruloylputrescine

Description

Feruloylputrescine has been reported in Remusatia vivipara, Solanum tuberosum, and other organisms with data available.

structure given in first source

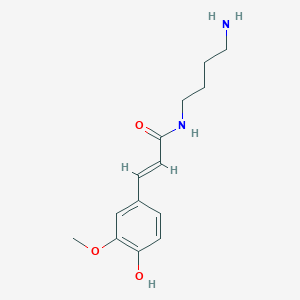

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-19-13-10-11(4-6-12(13)17)5-7-14(18)16-9-3-2-8-15/h4-7,10,17H,2-3,8-9,15H2,1H3,(H,16,18)/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUVCMKSYKHYLD-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NCCCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)NCCCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90904144 | |

| Record name | Feruloylputrescine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501-13-3, 91000-11-2 | |

| Record name | Feruloylputrescine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Feruloylputrescine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091000112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Feruloylputrescine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-FERULOYLPUTRESCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3HM10B75D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Analysis of Feruloylputrescine in Citrus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feruloylputrescine, a bioactive polyamine conjugate, has emerged as a compound of significant interest within the realm of citrus research and natural product chemistry. First identified in grapefruit (Citrus paradisi) leaves and juice, this molecule is implicated in a range of physiological processes in plants and exhibits potential health benefits for humans, including cardiovascular protection. This technical guide provides an in-depth overview of the discovery, biosynthesis, and analytical methodologies for this compound in citrus species, tailored for researchers, scientists, and professionals in drug development.

Data Presentation: Quantitative and Qualitative Distribution

This compound has been identified in several, but not all, citrus species. Its presence is notably reported in sweet orange (Citrus sinensis) and grapefruit (Citrus paradisi) varieties. Conversely, studies have indicated its absence in Dancy tangerine, lemons, limes, and 'Cleopatra' mandarin.[1] While extensive comparative quantitative data across all citrus species and tissues remains an area of active research, the available information points to a varied distribution.

Table 1: Qualitative Distribution of this compound in Various Citrus Species

| Citrus Species | Common Name | Presence of this compound |

| Citrus sinensis | Sweet Orange | Present in Hamlin, Navel, Pineapple, and Valencia varieties[1] |

| Citrus paradisi | Grapefruit | Present in Duncan, Marsh, and Ruby Red varieties[1] |

| Citrus tangerina | Dancy Tangerine | Not detected[1] |

| Citrus limon | Lemon | Not detected[1] |

| Citrus aurantiifolia | Lime | Not detected[1] |

| Citrus reshni | Cleopatra Mandarin | Not detected[1] |

Further quantitative studies are required to elucidate the precise concentrations of this compound in the tissues (peel, pulp, leaves) of these citrus varieties.

Experimental Protocols

The accurate quantification of this compound in complex citrus matrices necessitates robust analytical methodologies. Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) is the method of choice for its high sensitivity and selectivity.

Sample Preparation and Extraction

This protocol is a composite based on established methods for the extraction of polar metabolites from citrus tissues.

-

Tissue Homogenization:

-

Weigh approximately 100 mg of freeze-dried and finely ground citrus tissue (peel, pulp, or leaf) into a 2 mL microcentrifuge tube.

-

Add 1.0 mL of 70% aqueous methanol (v/v) pre-chilled to 4°C.

-

Homogenize the sample using a mixer mill with zirconia beads at 30 Hz for 1.5 minutes.

-

-

Extraction:

-

Incubate the homogenate overnight at 4°C with gentle agitation.

-

Centrifuge the extract at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

-

Cleanup (Optional but Recommended):

-

For cleaner samples, pass the supernatant through a C18 Solid Phase Extraction (SPE) cartridge to remove nonpolar interfering compounds.

-

Filter the final extract through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

UPLC-MS/MS Quantification

This protocol is adapted from validated methods for the analysis of small molecules in citrus extracts.

-

Instrumentation:

-

UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 mm x 100 mm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, gradually increasing to elute this compound and other compounds, followed by a wash and re-equilibration step. The exact gradient should be optimized for the specific column and system.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2-5 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for this compound must be determined using a pure standard.

-

Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage to achieve maximum signal intensity for this compound.

-

-

Method Validation:

-

Linearity: Establish a calibration curve using a certified standard of this compound over the expected concentration range in the samples.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ by analyzing samples with known low concentrations of the analyte. The LOD is typically defined as a signal-to-noise ratio of 3:1, while the LOQ is 10:1.[2][3]

-

Accuracy and Precision: Assess by analyzing spiked matrix samples at different concentration levels.

-

Mandatory Visualizations

Biosynthesis of this compound in Citrus

This compound biosynthesis in citrus begins with the amino acid L-arginine, which is converted to putrescine via two primary pathways. Putrescine is then conjugated with feruloyl-CoA, a derivative of the phenylpropanoid pathway, to form this compound.

References

A Technical Guide to Feruloylputrescine: Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feruloylputrescine, a naturally occurring hydroxycinnamic acid amide (HCAA), is a specialized metabolite found across the plant kingdom. It is synthesized as a defense mechanism against biotic and abiotic stresses, such as herbivory, pathogen attack, and temperature fluctuations. This document provides a comprehensive overview of the natural sources, distribution, and quantitative analysis of this compound. It details the experimental protocols for its extraction and quantification and illustrates the key biosynthetic and signaling pathways involving this bioactive compound. Recent research has highlighted its potential health benefits, including a role in cardiovascular health by modulating gut microbiota metabolism, making it a compound of increasing interest for pharmaceutical and nutraceutical development.

Natural Sources and Distribution of this compound

This compound is widely distributed in the plant kingdom, often accumulating in specific tissues or in response to environmental stimuli. Its presence is a key component of the plant's chemical defense system.

1.1. Distribution in Plant Families and Species

This compound has been identified in a diverse range of plant species. Notable sources include:

-

Rutaceae (Citrus Family): Found in the leaves, fruit, and juice of grapefruit (Citrus paradisi) and in the peel of oranges (Citrus sinensis)[1][2][3][4]. Orange peels, a major byproduct of the juice industry, are a particularly rich source[4].

-

Poaceae (Grass Family): Accumulates in the leaves of rice (Oryza sativa) in response to chewing and sucking herbivores[5]. It is also found in maize (Zea mays) kernels and bran, where it exists alongside related compounds like dithis compound and p-coumaroyl-feruloylputrescine[6].

-

Solanaceae (Nightshade Family): The compound increases dramatically in Nicotiana attenuata after herbivore attack and has been identified in callus tissue cultures of Nicotiana tabacum[2][5].

-

Brassicaceae (Mustard Family): this compound accumulates in the rosette leaves of Arabidopsis thaliana when challenged with the fungal pathogen Alternaria brassicicola[5].

-

Other Species: It has also been reported in Salsola subaphylla, a plant unrelated to citrus, where it was originally named subaphylline[2].

1.2. Role in Plant Physiology and Stress Response

The synthesis and accumulation of this compound are strongly linked to plant defense and adaptation. As a type of phenolamide, it is involved in:

-

Defense against Herbivores: In rice and tobacco, levels of this compound and related compounds increase significantly in response to insect attacks, acting as a deterrent[5].

-

Pathogen Resistance: Its accumulation in Arabidopsis following a fungal challenge suggests a role in the plant's immune response[5].

-

Abiotic Stress Tolerance: The production of phenolamides, including this compound, is up-regulated in response to drought stress[7]. This highlights its role in protecting the plant from environmental challenges.

Quantitative Data

Quantifying the concentration of this compound in various plant matrices is essential for evaluating potential sources for extraction and development. However, precise quantitative data is sparse in the literature, with many studies focusing on qualitative identification or analysis of related compounds. The following table summarizes the available quantitative and qualitative findings.

| Plant Species | Plant Part | Compound Measured | Concentration / Finding | Reference(s) |

| Zea mays (Maize) | Bran (Oil) | p-Coumaroyl-feruloylputrescine (CFP) | 3 wt% of "corn bran oil" extracted with hot methylene chloride | [6] |

| Zea mays (Maize) | Bran (Oil) | Dithis compound (DFP) | 14 wt% of "corn bran oil" extracted with hot methylene chloride | [6] |

| Citrus aurantium (Bitter Orange) | Peel (Aqueous Extract) | Ferulic Acid (Precursor) | 0.320 µg/mL | [8] |

| Citrus paradisi (Grapefruit) | Leaves & Juice | This compound | Isolated and Identified; concentration not specified | [2] |

| Citrus sinensis (Orange) | Peel | This compound | Identified as a key bioactive compound in the polar fraction of the extract; concentration not specified | [3][4] |

| Oryza sativa (Rice) | Leaves | This compound | Strongly accumulated in response to herbivore attack; relative quantification performed | [5] |

| Nicotiana tabacum (Tobacco) | Callus Tissue | This compound | Detected in tissue culture; concentration not specified | [2] |

| Zea, Triticum, Oryza (Maize, Wheat, Rice) | Seeds, Roots, Leaves | Various Hydroxycinnamic Acid Amides (HCAAs) | 79 HCAAs detected, including this compound, using a relative quantification method | [9] |

Experimental Protocols

The analysis of this compound involves a multi-step process of extraction from the plant matrix followed by chromatographic separation and detection. The following protocols are synthesized from established methods for the analysis of HCAAs and related phenolic compounds[10][11][12].

3.1. Protocol 1: Extraction of this compound from Plant Tissue

This protocol describes a general method for solvent extraction suitable for leaves, peels, or bran.

-

Sample Preparation:

-

Lyophilize (freeze-dry) fresh plant material to remove water.

-

Grind the dried tissue into a fine powder (e.g., 30-40 mesh) to increase the surface area for extraction[13].

-

-

Solvent Extraction:

-

Weigh approximately 100 mg of the powdered sample into a centrifuge tube.

-

Add 1.5 mL of a 70% methanol (v/v) solution containing 0.1% formic acid. The acidic modifier helps to improve the stability and extraction of phenolic compounds.

-

Vortex the mixture vigorously for 1 minute.

-

Place the sample in an ultrasonic bath for 30 minutes to facilitate cell wall disruption and enhance extraction efficiency[14].

-

Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C.

-

-

Supernatant Collection:

-

Carefully collect the supernatant and transfer it to a new tube.

-

Repeat the extraction process (steps 2.2 - 2.4) on the remaining plant material pellet to maximize yield.

-

Combine the supernatants from both extractions.

-

-

Sample Filtration:

-

Filter the combined supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis[10].

-

3.2. Protocol 2: UPLC-MS/MS Quantification of this compound

This protocol outlines a method for the sensitive and selective quantification of this compound using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS)[10][15].

-

Chromatographic Conditions:

-

UPLC System: Waters ACQUITY UPLC or equivalent.

-

Column: ACQUITY BEH C18 Column (100 mm × 2.1 mm, 1.7 µm)[10].

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid[10].

-

Flow Rate: 0.35 mL/min[10].

-

Column Temperature: 40°C[10].

-

Injection Volume: 5 µL.

-

Elution Gradient:

-

0-1 min: 5% B

-

1-23 min: Linear gradient from 5% to 100% B

-

23-27 min: Hold at 100% B

-

27.1-30 min: Return to 5% B for column re-equilibration[10].

-

-

-

Mass Spectrometry Conditions:

-

Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

-

Precursor Ion ([M+H]⁺): m/z 265.15.

-

Product Ions: Characteristic fragment ions for this compound (e.g., m/z 177, corresponding to the feruloyl moiety, and ions related to the putrescine moiety) should be determined by infusing a standard or from a full scan MS/MS experiment.

-

Instrument Parameters: Optimize capillary voltage, cone voltage, desolvation gas flow, and collision energy for the specific instrument and compound to achieve maximum sensitivity.

-

-

Quantification:

-

Prepare a calibration curve using a certified this compound standard at multiple concentration levels (e.g., 1-1000 ng/mL).

-

Plot the peak area of the target MRM transition against the concentration.

-

Quantify the amount of this compound in the extracted samples by interpolating their peak areas from the calibration curve.

-

Biosynthetic and Signaling Pathways

4.1. Biosynthesis of this compound

This compound is synthesized via the conjugation of two primary metabolites: the polyamine putrescine and the activated hydroxycinnamic acid feruloyl-CoA . Each precursor has its own distinct biosynthetic pathway.

-

Putrescine Biosynthesis: Plants primarily use two pathways to produce putrescine. The first is the direct decarboxylation of L-ornithine, catalyzed by Ornithine Decarboxylase (ODC) [16][17][18]. The second, more common in many plant species, is a multi-step pathway starting from L-arginine, which is converted to agmatine by Arginine Decarboxylase (ADC) , and then to putrescine via subsequent enzymatic steps[1][5][19][20].

-

Feruloyl-CoA Biosynthesis: Feruloyl-CoA is a product of the general phenylpropanoid pathway. The pathway begins with L-phenylalanine and proceeds through several intermediates, including 4-coumaric acid. A key route involves the conversion of 4-coumaroyl-CoA to caffeoyl-CoA, which is then methylated by Caffeoyl-CoA O-methyltransferase (CCoAOMT) to form feruloyl-CoA[21][22].

-

Final Conjugation: The final step is the amide bond formation between putrescine and feruloyl-CoA, a reaction catalyzed by Putrescine N-hydroxycinnamoyltransferase (PHT) .

4.2. Experimental Workflow for Analysis

The logical flow for the analysis of this compound from a plant sample follows a standard metabolomics workflow, from sample collection to data interpretation.

4.3. Signaling Pathway: Inhibition of TMA Production

Recent studies have uncovered a significant pharmacological activity of this compound related to cardiovascular health. It acts as an inhibitor of the gut microbial enzyme cntA/B. This enzyme is responsible for converting dietary L-carnitine (abundant in red meat) into trimethylamine (TMA). TMA is then absorbed and oxidized in the liver to trimethylamine N-oxide (TMAO), a metabolite linked to an increased risk of atherosclerosis. By inhibiting cntA/B, this compound can reduce the production of TMA and, consequently, TMAO[3][4][23].

Conclusion and Future Directions

This compound is a widespread plant metabolite with significant roles in plant defense and promising applications for human health. While its natural sources are well-documented, there is a need for more extensive quantitative studies to identify high-yielding sources for commercial extraction. The recent discovery of its ability to inhibit TMAO production opens new avenues for its development as a nutraceutical or therapeutic agent for cardiovascular disease prevention. Future research should focus on clinical trials to validate these effects in humans, as well as on optimizing extraction and purification protocols to enable scalable production. The development of stable, bioavailable formulations will be critical for translating the potential of this natural compound into tangible health benefits.

References

- 1. d-nb.info [d-nb.info]

- 2. This compound : Isolation and Identification from Citrus Leaves and Fruit | Semantic Scholar [semanticscholar.org]

- 3. Discovery of a Novel Bioactive Compound in Orange Peel Polar Fraction on the Inhibition of Trimethylamine and Trimethylamine N-Oxide through Metabolomics Approaches and In Vitro and In Vivo Assays: this compound Inhibits Trimethylamine via Suppressing cntA/B Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study shows orange peel extract may improve heart health | EurekAlert! [eurekalert.org]

- 5. mdpi.com [mdpi.com]

- 6. Dithis compound and p-Coumaroyl-feruloylputrescine--corn bran and corn fiber contain high levels of these polyamine conjugates. [cerealsgrains.org]

- 7. ffhdj.com [ffhdj.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. foodresearchlab.com [foodresearchlab.com]

- 13. researchgate.net [researchgate.net]

- 14. Profiling of hydroxycinnamic acid amides in Arabidopsis thaliana pollen by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Ornithine - Wikipedia [en.wikipedia.org]

- 17. Ornithine Decarboxylase-Mediated Production of Putrescine Influences Ganoderic Acid Biosynthesis by Regulating Reactive Oxygen Species in Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Improvement of putrescine production through the arginine decarboxylase pathway in Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Publication : USDA ARS [ars.usda.gov]

- 23. researchgate.net [researchgate.net]

The Pivotal Role of Feruloylputrescine in Fruit Development: A Technical Guide

An In-depth Exploration of Biosynthesis, Physiological Functions, and Analytical Methodologies for Researchers, Scientists, and Drug Development Professionals

Introduction

Feruloylputrescine, a member of the hydroxycinnamic acid amide (HCAA) family, is a specialized metabolite found in a variety of plant species, including notable concentrations in citrus fruits.[1][2] This conjugate of ferulic acid and the polyamine putrescine is increasingly recognized for its significant physiological roles throughout the plant life cycle, particularly in the complex processes of fruit development, ripening, and response to environmental stressors. This technical guide provides a comprehensive overview of the current understanding of this compound's functions in fruit, detailing its biosynthesis, physiological effects, and the analytical methods employed for its study. The information presented herein is intended to serve as a valuable resource for researchers in plant biology, food science, and drug development, offering insights into the potential applications of this intriguing bioactive compound.

Biosynthesis of this compound in Fruit Tissues

The biosynthesis of this compound is an intricate process that draws from two major metabolic pathways: the phenylpropanoid pathway, which provides ferulic acid, and the polyamine biosynthetic pathway, which synthesizes putrescine. The final condensation of these two precursors is catalyzed by a specific class of enzymes.

The Phenylpropanoid Pathway: Synthesis of Feruloyl-CoA

The journey begins with the amino acid phenylalanine, which is converted to cinnamic acid by the enzyme Phenylalanine Ammonia-Lyase (PAL) . A series of hydroxylation and methylation reactions follow, catalyzed by enzymes such as Cinnamate 4-hydroxylase (C4H) and Caffeic acid O-methyltransferase (COMT) , to produce ferulic acid. Finally, 4-Coumarate:CoA Ligase (4CL) activates ferulic acid by attaching it to a Coenzyme A molecule, forming the high-energy thioester, feruloyl-CoA.

The Polyamine Pathway: Synthesis of Putrescine

Putrescine, a diamine, is synthesized from the amino acids arginine or ornithine. In plants, the primary route is often through the decarboxylation of arginine by Arginine Decarboxylase (ADC) to produce agmatine, which is then converted to putrescine. Alternatively, Ornithine Decarboxylase (ODC) can directly convert ornithine to putrescine.

Condensation by Putrescine Hydroxycinnamoyltransferase (PHT)

The final and committing step in this compound biosynthesis is the transfer of the feruloyl group from feruloyl-CoA to putrescine. This reaction is catalyzed by Putrescine Hydroxycinnamoyltransferase (PHT) , a member of the BAHD acyltransferase superfamily.[1][3][4] In tomato, a small family of PHT genes has been identified, with members such as Solyc11g071470 and Solyc11g071480 being implicated in the accumulation of putrescine-derived phenolamides.[1][3][4] The expression of these PHT genes is spatially and temporally regulated, indicating a precise control over this compound synthesis in different tissues and at various developmental stages.[3][4]

Physiological Functions in Fruit Development and Quality

While research on the specific roles of this compound is ongoing, studies on its precursor, putrescine, and the broader class of HCAAs provide significant insights into its functions in fruit. These compounds are implicated in regulating key aspects of fruit development, ripening, and stress responses.

Regulation of Fruit Ripening and Senescence

Exogenous application of putrescine has been shown to delay ripening and senescence in a variety of fruits, including mangoes and plums. This is often associated with reduced ethylene production, a key hormone that triggers ripening in climacteric fruits. By being a conjugate of putrescine, this compound is likely involved in these processes, potentially by modulating polyamine homeostasis or by directly influencing ethylene signaling pathways.

Maintenance of Fruit Firmness and Cell Wall Integrity

Fruit softening during ripening is a result of the enzymatic degradation of cell wall components, primarily pectins and hemicelluloses. Polyamines like putrescine can bind to pectic substances in the cell wall, creating cross-links that enhance rigidity and delay softening.[5] Ferulic acid, the other component of this compound, is also known to be esterified to cell wall polysaccharides, where it can form diferulate bridges, further cross-linking the cell wall matrix.[5][6][7] It is plausible that this compound contributes to cell wall integrity by acting as a bridge between polyamines and feruloylated polysaccharides, thereby reinforcing the cell wall structure and contributing to the maintenance of fruit firmness.

Antioxidant Activity and Stress Response

Both ferulic acid and polyamines possess antioxidant properties. Ferulic acid is a potent scavenger of free radicals, while polyamines are known to be involved in plant responses to various abiotic and biotic stresses. The accumulation of HCAAs, including this compound, is often observed in plants under stress conditions, suggesting a role in protecting cells from oxidative damage. This antioxidant capacity can contribute to maintaining the overall quality and extending the shelf life of fruits.

Influence on Fruit Flavor

Recent metabolomics studies have begun to unravel the complex chemistry of fruit flavor. In citrus, this compound has been identified as a component of orange peel extracts and has been noted for its potential health benefits.[8][9] While its direct contribution to flavor is not yet fully elucidated, its presence in fruit tissues, particularly in the peel, suggests it may influence the sensory attributes of the fruit.

Quantitative Data on this compound in Fruits

Obtaining precise quantitative data on this compound concentrations throughout fruit development is crucial for understanding its physiological significance. While comprehensive datasets are still emerging, metabolomic studies are beginning to provide valuable insights. The following table summarizes representative data on the content of this compound and related compounds in citrus fruits.

| Fruit/Tissue | Developmental Stage | Compound | Concentration (µg/g FW) | Reference |

| Orange Peel (polar fraction) | Mature | This compound | Not explicitly quantified, but identified as a key bioactive compound | [8][9] |

| Grapefruit Leaves and Juice | Not Specified | This compound | Isolated and identified | [8] |

| Citrus unshiu Peel | Different maturation stages | Phenylpropanoids | General decrease during maturation | [10] |

| Citrus Peels (various cultivars) | Mature | Cinnamic acid conjugates | Identified, relative abundance varies by cultivar | [11] |

Note: Direct quantitative data for this compound across multiple, distinct fruit development stages in a single study is currently limited in the publicly available literature. The table reflects the identification and relative changes of this compound and related compounds.

Experimental Protocols

The accurate analysis of this compound in complex fruit matrices requires robust and sensitive analytical methods. The following sections detail typical protocols for the extraction and quantification of this compound.

Extraction of this compound from Fruit Tissue

Protocol:

-

Sample Preparation: Freeze fresh fruit tissue (e.g., peel, pericarp) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Extraction: Transfer a known weight of the powdered tissue (e.g., 100 mg) to a microcentrifuge tube. Add an appropriate volume of extraction solvent, typically an acidified methanol/water mixture (e.g., 80:20 v/v with 0.1% formic acid). Vortex thoroughly.

-

Sonication: Sonicate the mixture in an ultrasonic bath for a specified time (e.g., 30 minutes) to enhance extraction efficiency.

-

Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 rpm for 15 minutes at 4°C) to pellet solid debris.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Solvent Evaporation: Evaporate the organic solvent from the supernatant using a vacuum concentrator or a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in a specific volume of the initial mobile phase used for the chromatographic analysis.

-

Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter to remove any remaining particulate matter before injection into the analytical system.

Quantification by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice for the sensitive and selective quantification of this compound.

Instrumentation and Conditions:

-

UPLC System: A system equipped with a binary solvent manager, sample manager, and a column heater.

-

Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 mm × 100 mm) is commonly used.[10]

-

Mobile Phase: A gradient elution is typically employed, using a combination of water with a small percentage of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol with the same acid concentration as mobile phase B.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode is generally used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored. For example, the transition m/z [M+H]+ → fragment ion would be used.

Quantification:

Quantification is achieved by creating a calibration curve using a certified standard of this compound at various concentrations. The peak area of the analyte in the sample is compared to the calibration curve to determine its concentration. The use of an internal standard is recommended to correct for matrix effects and variations in extraction efficiency.

Signaling Pathways and Regulatory Networks

The physiological effects of this compound are mediated through complex signaling networks that involve crosstalk with other plant hormones and regulatory pathways. While the complete signaling cascade for this compound is yet to be fully elucidated, its relationship with ethylene and cell wall metabolism provides a framework for a putative signaling pathway.

Developmental cues and environmental stresses can trigger the expression of PHT genes, leading to the accumulation of this compound. This accumulation may then influence fruit ripening through several mechanisms:

-

Interaction with Ethylene Signaling: As a conjugate of putrescine, which is known to inhibit ethylene biosynthesis, this compound may directly or indirectly modulate the ethylene signaling pathway. This could occur through feedback regulation of ethylene biosynthesis genes or by interfering with ethylene perception at the receptor level.

-

Cell Wall Integrity Signaling: The presence of this compound and its potential role in cross-linking cell wall components could contribute to the maintenance of cell wall integrity. Plants have signaling mechanisms to monitor the state of their cell walls, and a reinforced cell wall could delay the expression of cell wall degrading enzymes, thus slowing down the softening process.[12]

-

Redox Homeostasis: The antioxidant properties of this compound can help to maintain redox homeostasis within the fruit cells, protecting them from oxidative damage that can accelerate senescence.

Future Perspectives and Applications

The study of this compound in fruit development is a rapidly evolving field. Future research will likely focus on:

-

Quantitative Trait Loci (QTL) analysis and Genome-Wide Association Studies (GWAS): To identify the genetic determinants of this compound accumulation in different fruit species.

-

Gene Editing Technologies: Using tools like CRISPR/Cas9 to modulate the expression of PHT genes to understand the precise role of this compound in fruit development and to potentially enhance fruit quality and shelf life.

-

Drug Development: The antioxidant and potential anti-inflammatory properties of this compound make it a candidate for further investigation in the context of human health and disease prevention.

Conclusion

This compound is emerging as a key player in the complex network of metabolites that govern fruit development and quality. Its biosynthesis from two central metabolic pathways highlights its integration into the plant's overall metabolic status. The physiological functions of this compound, inferred from its chemical nature and the roles of its precursors, point towards its involvement in regulating ripening, maintaining structural integrity, and mitigating stress. The development of advanced analytical techniques will continue to shed light on the precise concentrations and dynamics of this compound in various fruits. A deeper understanding of the signaling pathways and regulatory networks involving this compound will not only advance our fundamental knowledge of plant biology but also open new avenues for improving crop quality and developing novel health-promoting products.

References

- 1. Functional characterization of a small gene family coding for putrescine hydroxycinnamoyltransferases, involved in phenolamide accumulation, in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of the Impact of the Ripening Stage on the Composition and Antioxidant Properties of Fruits from Organically Grown Tomato (Solanum lycopersicum L.) Spanish Varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Feruloylated pectins from the primary cell wall: their structure and possible functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. This compound : Isolation and Identification from Citrus Leaves and Fruit | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Comprehensive analysis of phenolics compounds in citrus fruits peels by UPLC-PDA and UPLC-Q/TOF MS using a fused-core column - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Wall Integrity Signaling in Fruit Ripening - PMC [pmc.ncbi.nlm.nih.gov]

Feruloylputrescine and its derivatives in plant kingdom

An In-depth Technical Guide to Feruloylputrescine and its Derivatives in the Plant Kingdom

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a prominent member of the hydroxycinnamic acid amides (HCAAs), a diverse class of secondary metabolites widely distributed throughout the plant kingdom.[1] These compounds, also known as phenolamides, are conjugates of a hydroxycinnamic acid (like ferulic acid) and a polyamine or aromatic monoamine (like putrescine).[2][3] this compound itself is formed from the amide linkage of ferulic acid and the diamine putrescine.[4] HCAAs play essential roles in plant growth, development, and defense mechanisms against a wide range of biotic and abiotic stresses.[2][5] Their inherent antioxidant, antimicrobial, and signaling properties have also made them a subject of interest for pharmacological and drug development research.[6][7] This guide provides a comprehensive overview of the biosynthesis, distribution, physiological roles, and analysis of this compound and its derivatives, offering detailed methodologies and data for researchers in the field.

Distribution and Accumulation in Plants

This compound and related HCAAs are found in a variety of plant species and tissues. Their accumulation is often inducible and tissue-specific, frequently being highest in reproductive organs and epidermal cell layers. Originally isolated from the leaves and juice of grapefruit (Citrus paradisi), where it was named subaphylline, this compound has since been identified in numerous other plants.[8]

These compounds are known to accumulate significantly in response to environmental challenges. For instance, p-coumaroylputrescine and this compound levels increase markedly in rice (Oryza sativa) leaves when subjected to attack by chewing and sucking herbivores.[5][9] Similarly, caffeoylputrescine concentrations rise dramatically in both local and systemic tissues of Nicotiana attenuata following herbivore damage.[5][10] Abiotic stresses such as UV radiation, high temperatures, and mineral imbalances also trigger the accumulation of HCAAs in plants like wheat and tobacco.[9][11]

Biosynthesis of this compound

The biosynthesis of this compound involves the convergence of two major metabolic pathways: the phenylpropanoid pathway, which produces ferulic acid, and the polyamine biosynthetic pathway, which produces putrescine.

-

Phenylpropanoid Pathway: This pathway begins with the amino acid L-phenylalanine. A series of enzymatic reactions, including those catalyzed by phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL), leads to the formation of various hydroxycinnamic acids. To produce ferulic acid, further steps involving enzymes like caffeate/5-hydroxyferulate 3-O-methyltransferase (COMT) are required. The final precursor for the conjugation reaction is the activated thioester, feruloyl-CoA.[9]

-

Polyamine Biosynthesis: Putrescine, the diamine component, is synthesized from either L-arginine or L-ornithine.[10][12] In plants, the primary route is often via arginine decarboxylase (ADC), which converts arginine to agmatine, followed by subsequent enzymatic steps to yield putrescine.[10] The alternative pathway uses ornithine decarboxylase (ODC) to directly convert ornithine to putrescine.[10]

-

Conjugation: The final step is the condensation of feruloyl-CoA and putrescine. This reaction is catalyzed by a hydroxycinnamoyl-CoA:polyamine hydroxycinnamoyl transferase (HT). Various transferases with specificity for different HCAAs and polyamines exist in plants, such as spermidine hydroxycinnamoyl transferase (SHT).[9]

Caption: Figure 1. Biosynthesis of this compound

Physiological Roles and Signaling

This compound and its derivatives serve multiple functions in plant physiology, primarily centered on defense and development.

-

Biotic Stress Response: HCAAs are key components of the plant's defense arsenal. They can be directly toxic or act as feeding deterrents to herbivores.[3] Upon pathogen attack or wounding, they are often transported to the cell wall and oxidatively cross-linked into the cell wall matrix. This fortification of the cell wall creates a physical barrier that impedes pathogen invasion and digestion by herbivores.[9]

-

Abiotic Stress Tolerance: Accumulation of these compounds is linked to enhanced tolerance to various abiotic stresses.[5] Their potent antioxidant activity allows them to scavenge reactive oxygen species (ROS) that accumulate during stress conditions like drought, salinity, and high-intensity light, thereby protecting cellular components from oxidative damage.[6][13]

-

Growth and Development: Polyamines, including putrescine, are crucial for various developmental processes like cell division, embryogenesis, root formation, and flowering.[10][12] By conjugating with polyamines, HCAAs can modulate the levels of free polyamines, thereby influencing these developmental programs. For example, inhibiting the accumulation of putrescine and this compound in tobacco roots was shown to alter root system architecture, promoting a more dominant 'tap' root structure.[14]

Role in Plant Defense Signaling

The synthesis of HCAAs is tightly regulated and integrated into broader plant defense signaling networks. The detection of a pathogen or herbivore attack triggers signaling cascades often mediated by phytohormones like jasmonic acid (JA) and salicylic acid (SA).[15] These signaling pathways activate transcription factors that upregulate the expression of genes involved in the biosynthesis of defense compounds, including the enzymes of the phenylpropanoid and polyamine pathways, leading to the rapid accumulation of this compound and other HCAAs at the site of attack.

Caption: Figure 2. Simplified Defense Signaling Pathway

Quantitative Data

The concentration of this compound and its derivatives can vary significantly depending on the plant species, tissue, developmental stage, and environmental conditions. The following table summarizes reported observations on the accumulation of these compounds.

| Plant Species | Tissue | Stress/Condition | Compound(s) | Observed Change | Reference(s) |

| Oryza sativa (Rice) | Leaves | Herbivore Attack (Chewing/Sucking) | p-Coumaroylputrescine, this compound | Strong accumulation | [5][10] |

| Nicotiana attenuata | Local & Systemic Tissues | Herbivore Attack | Caffeoylputrescine | Dramatic increase | [5][10] |

| Arabidopsis thaliana | Rosette Leaves | Alternaria brassicicola challenge | Phenolamides | Accumulation | [5][10] |

| Triticum aestivum (Wheat) | General | UV radiation, High temperature | Putrescine & Spermidine Derivatives | Accumulation | [9] |

| Arabidopsis thaliana | General | High CO₂ | Coumaroyl-putrescine, Feruloyl-putrescine | Up-regulated | [11] |

Experimental Protocols

Protocol for Extraction and Quantification of HCAAs

This protocol provides a general method for the extraction and analysis of this compound and related compounds from plant tissue using HPLC.[16][17]

I. Materials and Reagents

-

Plant tissue (fresh, frozen, or lyophilized)

-

Liquid nitrogen

-

80% Methanol (HPLC grade)

-

Deionized water (HPLC grade)

-

Acetonitrile (ACN, HPLC grade)

-

Acetic acid or Formic acid (HPLC grade)

-

This compound standard (if available)

-

Mortar and pestle or homogenizer

-

Centrifuge tubes (1.5 mL or 15 mL)

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with DAD or MS detector

-

C18 reverse-phase HPLC column

II. Extraction Procedure

-

Weigh approximately 100 mg of fresh plant tissue (or 20 mg if lyophilized).

-

Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

-

Transfer the powder to a centrifuge tube. Add 1 mL of 80% methanol.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the sample in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the sample at 13,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant and transfer it to a new tube.

-

For exhaustive extraction, the pellet can be re-extracted with another 1 mL of 80% methanol, and the supernatants pooled.

-

Filter the final supernatant through a 0.22 µm syringe filter into an HPLC vial.

III. HPLC-DAD Analysis

-

HPLC System: Agilent 1260 or similar.[16]

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.5% Acetic Acid in Water.[16]

-

Mobile Phase B: Acetonitrile (ACN).[16]

-

Flow Rate: 1.0 mL/min.[16]

-

Injection Volume: 10 µL.[16]

-

Detection: Diode Array Detector (DAD) monitoring at 320-330 nm (the characteristic absorbance maximum for hydroxycinnamates).[16]

-

Gradient Elution:

-

0-18 min: 10% to 20% B

-

18-30 min: 20% to 27% B

-

30-35 min: 27% to 100% B

-

35-47 min: Hold at 100% B

-

47-50 min: 100% to 10% B

-

50-60 min: Re-equilibrate at 10% B[16]

-

-

Quantification: Create a calibration curve using an authentic this compound standard at several concentrations. Identify the compound in samples by comparing retention time and UV spectrum with the standard. Quantify based on the peak area.

Note: For enhanced sensitivity and specificity, an HPLC system coupled to a mass spectrometer (LC-MS/MS) is recommended. This allows for identification based on mass-to-charge ratio (m/z) and fragmentation patterns.[1][2]

Protocol for DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of an extract or pure compound to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

I. Materials and Reagents

-

Plant extract (prepared as above)

-

DPPH solution (0.1 mM in methanol)

-

Methanol

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

II. Procedure

-

Prepare a stock solution of the plant extract in methanol. Make a series of dilutions to test a range of concentrations.

-

Prepare a stock solution of the positive control (e.g., Ascorbic acid) and create a similar dilution series.

-

In a 96-well plate, add 50 µL of each sample dilution (or pure compound solution) to respective wells.

-

Add 150 µL of the 0.1 mM DPPH solution to each well.

-

For the blank (A_blank), add 50 µL of methanol and 150 µL of DPPH solution.

-

For the negative control (A_control), add 50 µL of the sample dilution and 150 µL of methanol (to account for any color in the sample).

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [ (A_blank - (A_sample - A_control)) / A_blank ] * 100

-

Plot the % scavenging against the concentration of the extract/compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

General Experimental Workflow

The study of this compound and its derivatives typically follows a structured workflow from sample preparation to bioactivity assessment.

Caption: Figure 3. General Workflow for HCAA Research

Pharmacological Potential

The biological activities of this compound and related HCAAs are not limited to the plant kingdom. Their inherent antioxidant and anti-inflammatory properties make them attractive candidates for drug development.[6][18] Recent research has highlighted novel bioactive functions. For example, a study identified this compound from orange peel as a potent inhibitor of the enzyme cntA/B, which is involved in the microbial production of trimethylamine (TMA) in the gut.[7][19] Since TMA is oxidized in the liver to trimethylamine N-oxide (TMAO), a metabolite linked to an increased risk of cardiovascular disease, this finding suggests that this compound has the potential to be used in developing therapies to mitigate cardiovascular risk.[7][20] The diverse structures of HCAAs provide a rich scaffold for exploring a range of pharmacological applications, from anticancer to neuroprotective agents.[6][21]

Conclusion

This compound and its derivatives are multifaceted secondary metabolites that are integral to plant survival and adaptation. Their roles in fortifying cell walls, detoxifying reactive oxygen species, and deterring pests and pathogens underscore their importance in plant defense. The inducible nature of their biosynthesis, tightly linked to stress signaling pathways, provides a dynamic and responsive system for coping with environmental challenges. For researchers and drug development professionals, the potent bioactivities of these compounds, particularly their antioxidant and enzyme-inhibiting properties, offer exciting avenues for the development of new therapeutics and health-promoting products. Future research should focus on further elucidating the complex regulatory networks governing their biosynthesis, their precise modes of action in both plants and humans, and exploring the vast structural diversity of HCAAs across the plant kingdom for novel applications.

References

- 1. Deep Annotation of Hydroxycinnamic Acid Amides in Plants Based on Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry and Its In Silico Database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review of Natural Sources, Biosynthesis, and Biological Activities [mdpi.com]

- 4. Buy this compound (EVT-335055) | 501-13-3 [evitachem.com]

- 5. Putrescine: A Key Metabolite Involved in Plant Development, Tolerance and Resistance Responses to Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides [mdpi.com]

- 7. Discovery of a Novel Bioactive Compound in Orange Peel Polar Fraction on the Inhibition of Trimethylamine and Trimethylamine N-Oxide through Metabolomics Approaches and In Vitro and In Vivo Assays: this compound Inhibits Trimethylamine via Suppressing cntA/B Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound : Isolation and Identification from Citrus Leaves and Fruit | Semantic Scholar [semanticscholar.org]

- 9. Frontiers | Hydroxycinnamic acid amides in rice: biosynthesis, distribution, function, and implication for crop development [frontiersin.org]

- 10. Putrescine: A Key Metabolite Involved in Plant Development, Tolerance and Resistance Responses to Stress [mdpi.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Citrus Polyamines: Structure, Biosynthesis, and Physiological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Putrescine eases saline stress by regulating biochemicals, antioxidative enzymes, and osmolyte balance in hydroponic strawberries (cv. Albion) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Changing root system architecture through inhibition of putrescine and feruloyl putrescine accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanisms of Plant Natural Immunity and the Role of Selected Oxylipins as Molecular Mediators in Plant Protection [mdpi.com]

- 16. d-nb.info [d-nb.info]

- 17. Techniques for Analysis of Plant Phenolic Compounds [mdpi.com]

- 18. Pharmacological potential of ferulic acid for the treatment of metabolic syndrome and its mechanism of action: Review - Physiology and Pharmacology [ppj.phypha.ir]

- 19. Study shows orange peel extract may improve heart health | EurekAlert! [eurekalert.org]

- 20. researchgate.net [researchgate.net]

- 21. Pharmacological Potential of Bioactive Phloroglucinol Compounds of the Plant Kingdom [ouci.dntb.gov.ua]

Investigating the Antioxidant Properties of Feruloylputrescine: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Feruloylputrescine is a naturally occurring polyamine conjugate found in various plants, including citrus fruits and maize.[1][2][3] Structurally, it consists of a putrescine molecule acylated with one ferulic acid moiety. The presence of the phenolic hydroxyl group in the ferulic acid component suggests inherent antioxidant potential, as this functional group can donate a hydrogen atom to scavenge free radicals.[1] This technical guide provides a comprehensive overview of the antioxidant properties of this compound, including available quantitative data, detailed experimental protocols for its assessment, and insights into its potential mechanism of action through the modulation of cellular signaling pathways.

Antioxidant Activity: Quantitative Data

While direct quantitative antioxidant data for this compound is limited in publicly available literature, studies on its close derivative, N,N'-diferuloyl-putrescine (DFP), provide valuable insights into its potential antioxidant efficacy. DFP contains two ferulic acid moieties attached to a putrescine backbone. The following table summarizes the reported antioxidant activities of DFP.

Table 1: Antioxidant Activity of N,N'-Diferuloyl-putrescine (DFP)

| Assay | Parameter | Result | Reference Compound | Reference Compound Result |

|---|---|---|---|---|

| DPPH Radical Scavenging | IC50 | 38.46 µM | - | - |

| Superoxide Radical Scavenging | IC50 | 291.62 µM | - | - |

| Hydroxyl Radical Scavenging | IC50 | - | N,N'-dicoumaroyl-putrescine (DCP) | 120.55 µM |

Data sourced from a study on polyamine conjugates from corn bran.[4]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the antioxidant properties of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

This compound or test compound

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Preparation of test compound solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO). Create a series of dilutions from the stock solution to determine the IC50 value.

-

Assay:

-

To a 96-well plate, add 100 µL of the DPPH working solution to each well.

-

Add 100 µL of the different concentrations of the test compound or positive control to the wells.

-

For the blank, add 100 µL of the solvent used to dissolve the test compound.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[5][6]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

This compound or test compound

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS•+ stock solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

-

Preparation of ABTS•+ working solution: Dilute the stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Assay:

-

Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

-

Add 10 µL of the different concentrations of the test compound or positive control to the wells.

-

-

Incubation: Incubate the plate at room temperature for a set time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using different concentrations of Trolox. The antioxidant capacity of the sample is then expressed as µM of Trolox equivalents. The percentage of inhibition can also be calculated using a similar formula as in the DPPH assay.[7][8]

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

This compound or test compound

-

Positive control (e.g., Ferrous sulfate or Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Assay:

-

Add 180 µL of the FRAP reagent to each well of a 96-well plate.

-

Add 20 µL of the different concentrations of the test compound, positive control, or blank (solvent) to the wells.

-

-

Incubation: Incubate the plate at 37°C for a set time (e.g., 4-30 minutes).

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: The FRAP value is determined by comparing the absorbance of the sample with that of a ferrous sulfate or Trolox standard curve. The results are expressed as µM of Fe²⁺ equivalents or Trolox equivalents.[9][10][11][12][13]

Lipid Peroxidation Inhibition Assay

This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, often in a liposomal or biological membrane system.

Materials:

-

Lipid source (e.g., lecithin, brain homogenate)

-

Peroxidation initiator (e.g., Fe²⁺/ascorbate, AAPH)

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

This compound or test compound

-

Spectrophotometer or fluorescence reader

Procedure:

-

Preparation of lipid suspension: Prepare a suspension of liposomes or a tissue homogenate.

-

Assay:

-

Incubate the lipid suspension with the test compound at various concentrations.

-

Induce lipid peroxidation by adding the initiator.

-

Incubate the mixture at 37°C for a specific time (e.g., 1 hour).

-

-

Measurement of malondialdehyde (MDA):

-

Stop the reaction by adding TCA.

-

Add TBA reagent and heat the mixture (e.g., at 95°C for 30 minutes) to form a colored adduct with MDA, a product of lipid peroxidation.

-

Measure the absorbance of the colored product at 532 nm.

-

-

Calculation: The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample-treated group to the control group (without the antioxidant). The IC50 value can then be determined.[14][15][16][17]

Potential Mechanism of Action: Modulation of the Nrf2 Signaling Pathway

Phenolic compounds are known to exert their antioxidant effects not only by direct radical scavenging but also by upregulating endogenous antioxidant defense systems. A key pathway involved in this process is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.[18][19][20][21]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, including many phenolic antioxidants, cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, inducing their transcription. These genes include heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in glutathione synthesis.

While direct evidence for this compound's modulation of the Nrf2 pathway is not yet available, its structural similarity to other bioactive phenolic compounds suggests it may act as an Nrf2 activator. Further investigation using techniques such as Western blotting to assess the nuclear translocation of Nrf2 and the expression of its target proteins, as well as ARE-luciferase reporter assays to measure the transcriptional activity of the ARE, is warranted.

Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for investigating the antioxidant properties of a natural compound like this compound.

Caption: General workflow for antioxidant screening.

Proposed Nrf2 Signaling Pathway Activation

The diagram below illustrates the proposed mechanism by which this compound, as a phenolic compound, may activate the Nrf2 signaling pathway.

Caption: Proposed Nrf2 pathway activation by this compound.

Conclusion

This compound, a naturally occurring phenolic compound, holds promise as an antioxidant agent. While direct quantitative data on its antioxidant capacity is still emerging, studies on its close derivative, N,N'-diferuloyl-putrescine, demonstrate potent radical scavenging activities. The standardized protocols provided in this guide offer a framework for the systematic evaluation of this compound's antioxidant properties. Furthermore, its potential to modulate the Nrf2 signaling pathway suggests a mechanism of action that extends beyond direct radical scavenging to the upregulation of endogenous antioxidant defenses. Further research is required to fully elucidate the antioxidant profile and cellular mechanisms of this compound, which may support its development for applications in the pharmaceutical and nutraceutical industries.

References

- 1. Buy this compound | 501-13-3 [smolecule.com]

- 2. Dithis compound and p-coumaroyl-feruloylputrescine, abundant polyamine conjugates in lipid extracts of maize kernels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant and antimelanogenic activities of polyamine conjugates from corn bran and related hydroxycinnamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. mdpi.com [mdpi.com]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. researchgate.net [researchgate.net]

- 12. The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. phcogres.com [phcogres.com]

- 14. Lipid peroxidation inhibition capacity assay for antioxidants based on liposomal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. ptfarm.pl [ptfarm.pl]

- 17. scispace.com [scispace.com]

- 18. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Triggers for the Nrf2/ARE Signaling Pathway and Its Nutritional Regulation: Potential Therapeutic Applications of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Nrf2 Activation: Involvement in Central Nervous System Traumatic Injuries. A Promising Therapeutic Target of Natural Compounds [mdpi.com]

Methodological & Application

Application Notes: Extraction and Quantification of Feruloylputrescine from Plant Tissues

Introduction

Feruloylputrescine is a notable member of the hydroxycinnamic acid amide (HCAA) family, a class of secondary metabolites found across the plant kingdom. These conjugates, formed between a hydroxycinnamic acid (in this case, ferulic acid) and a polyamine (putrescine), play significant roles in plant physiology, including growth, development, and defense responses to biotic and abiotic stress.[1][2] For researchers in plant science, pharmacology, and drug development, the potent antioxidant, anti-inflammatory, and potential therapeutic properties of this compound make it a compound of high interest.

The primary challenge in studying this compound lies in its efficient extraction and purification from complex plant matrices, which are rich in interfering substances like sugars, proteins, and other phenolics.[3] This document provides a detailed protocol for the extraction, purification, and quantification of this compound from plant tissues, designed for researchers, scientists, and drug development professionals. The methodology emphasizes a robust solvent extraction, followed by a crucial clean-up step using Solid-Phase Extraction (SPE), and concluding with sensitive quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[3][4]

Experimental Protocols

This protocol is a generalized procedure and may require optimization based on the specific plant species and tissue type.

Part 1: Plant Tissue Preparation

Proper sample preparation is critical to ensure the stability of this compound and to achieve reproducible extraction.

-

Harvesting: Harvest fresh plant material (e.g., leaves, roots, fruits) and immediately flash-freeze in liquid nitrogen to halt metabolic processes.

-

Lyophilization: Freeze-dry the tissue until a constant weight is achieved (typically 48-72 hours). This removes water, which can interfere with extraction, and makes the tissue brittle and easier to grind. Store the lyophilized material at -80°C until use.

-

Homogenization: Grind the dried tissue into a fine, homogenous powder using a cryogenic grinder or a mortar and pestle with liquid nitrogen. A fine powder increases the surface area for efficient solvent extraction.

Part 2: Solvent Extraction of this compound

This step uses an acidified solvent to efficiently extract HCAAs from the powdered tissue.

-

Extraction Solvent Preparation: Prepare an 80% methanol in water (v/v) solution containing 1% formic acid. The acid helps to maintain the stability of phenolic compounds and improves extraction efficiency.[5]

-

Extraction Procedure: a. Weigh approximately 100 mg of the dried plant powder into a centrifuge tube. b. Add 2 mL of the extraction solvent. c. Vortex thoroughly for 1 minute to ensure complete mixing. d. Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature. e. Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C. f. Carefully collect the supernatant and transfer it to a new tube. g. To maximize yield, re-extract the pellet with another 2 mL of extraction solvent and repeat steps c-e. h. Combine the supernatants. This is the crude extract.

Part 3: Purification by Solid-Phase Extraction (SPE)

This clean-up step is essential for removing polar interferences like sugars and organic acids, which can cause ion suppression in the mass spectrometer.[3] A reversed-phase polymeric sorbent is recommended.[3]

-

Cartridge Selection: Use a reversed-phase SPE cartridge (e.g., Strata-X, Oasis HLB, or equivalent, 60 mg / 3 mL).

-

SPE Manifold Setup: Place the cartridges on an SPE manifold.

-

Step-by-Step SPE Protocol: a. Conditioning: Condition the cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the cartridge to dry out. b. Loading: Dilute the crude extract (from Part 2) with deionized water to reduce the methanol concentration to <10%. Load the diluted sample onto the conditioned cartridge. c. Washing: Wash the cartridge with 3 mL of deionized water to elute highly polar, interfering compounds. d. Elution: Elute the retained this compound and other phenolic compounds from the cartridge using 2 mL of methanol. Collect the eluate.

-

Final Preparation: Evaporate the methanol from the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the initial HPLC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). The sample is now ready for analysis.

Part 4: Quantification by HPLC-MS/MS

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) provides the sensitivity and selectivity required for accurate quantification.[6][7]

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start with 5% B, linearly increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: A specific precursor ion to product ion transition must be determined for this compound using a pure standard. This provides high selectivity for quantification.

-

-

Quantification: Create a calibration curve using a certified standard of this compound. The concentration of this compound in the plant extract is determined by comparing its peak area to the calibration curve.

Data Presentation

The concentration of this compound can vary significantly between plant species and tissues.

| Plant Species | Tissue | Reported Concentration/Observation | Reference |

| Citrus paradisi (Grapefruit) | Leaves and Juice | Isolated and identified as a basic nitrogen compound. | [8] |

| Oryza sativa (Rice) | Leaves | Strongly accumulated in response to herbivore attack. | [9] |

| Nicotiana tabacum (Tobacco) | Callus Tissue Culture | Identified along with p-coumaroylputrescine and caffeoylputrescine. | [8] |

| Various Species | Reproductive Organs | HCAAs are commonly found in reproductive organs and seeds. | [10] |

| Drought-Stressed Plants | General | This compound is often up-regulated in response to drought stress. | [2] |

Diagrams

Biosynthesis Pathway of this compound

Simplified biosynthesis of this compound.

Experimental Workflow for Extraction and Analysis

Workflow for this compound analysis.

References

- 1. Citrus Polyamines: Structure, Biosynthesis, and Physiological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound : Isolation and Identification from Citrus Leaves and Fruit | Semantic Scholar [semanticscholar.org]

- 9. Putrescine: A Key Metabolite Involved in Plant Development, Tolerance and Resistance Responses to Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note: Quantification of Feruloylputrescine using HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of feruloylputrescine in complex matrices such as plant extracts and biological fluids. The protocol employs Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and low limits of detection.[1] This methodology is critical for pharmacokinetic studies, natural product characterization, and understanding the biological roles of hydroxycinnamic acid amides (HCAAs).

Introduction

This compound is a naturally occurring hydroxycinnamic acid amide (HCAA) found in various plants.[2] HCAAs are synthesized through the phenylpropanoid pathway and are involved in plant growth, development, and defense mechanisms.[3] Due to their antioxidant and potential therapeutic properties, there is growing interest in accurately quantifying these compounds in biological and botanical samples.[4]

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, offering high sensitivity and specificity.[5][6] This note provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound, suitable for high-throughput analysis in research and development settings.[7]

Experimental Protocols

Materials and Reagents

-

This compound analytical standard (≥98% purity)

-

Internal Standard (IS), e.g., Hippuric acid-d5

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade, ≥99%)

-

Solvents for extraction (e.g., methanol, ethyl acetate)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18 or Polymer-based) for biological fluids

Standard Solution Preparation

-